![molecular formula C19H18N2O2S B2983571 2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034271-08-2](/img/structure/B2983571.png)
2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Description
2-phenoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has been synthesized in recent years. The compound has gained significant attention due to its potential applications in scientific research.
Scientific Research Applications
Anti-Fibrosis Activity
This compound has been found to have anti-fibrotic activities . In a study, it was found that some compounds with similar structures presented better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC on HSC-T6 cells . This suggests that this compound could potentially be used in the treatment of fibrotic diseases.
Drug Discovery
The unique structure of this compound allows for a wide range of applications in drug discovery. It can be used as a base structure for the synthesis of new drugs with potential biological activities.
Material Synthesis
This compound can also be used in material synthesis. Its unique structure can be leveraged to create new materials with desired properties.
Biological Studies
The compound can be used in biological studies due to its unique structure. It can be used to study various biological processes and phenomena.
Anticancer Activities
Compounds with similar structures have been found to have anticancer activities . They were tested for their IGF-1R kinase inhibitory activities and cytotoxicities against five cancer cell lines . This suggests that this compound could potentially be used in cancer treatment.
Kinase Inhibition
Compounds with similar structures have been found to inhibit various kinases including FGFR 3, EGFR, JAK, and RON . This suggests that this compound could potentially be used in the treatment of diseases related to these kinases.
properties
IUPAC Name |
2-phenoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-14(23-17-6-3-2-4-7-17)19(22)21-12-15-10-16(13-20-11-15)18-8-5-9-24-18/h2-11,13-14H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROVHENLAADPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=CN=C1)C2=CC=CS2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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